molecular formula C3H4N4O2S B8014448 2-Hydrazinyl-5-nitrothiazole

2-Hydrazinyl-5-nitrothiazole

Cat. No.: B8014448
M. Wt: 160.16 g/mol
InChI Key: RQFVSOCSUVIZHL-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-nitrothiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazinyl-5-nitrothiazole can be synthesized through the reaction of 2-bromo-5-nitrothiazole with hydrazine monohydrate in tetrahydrofuran. The reaction is typically carried out at ambient temperature for about 3 hours. The resultant product is then filtered, washed with diethyl ether, and dried under high vacuum to obtain this compound as a rust-colored solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-5-nitrothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Conversion to 2-amino-5-nitrothiazole.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Mechanism of Action

The biological activity of 2-Hydrazinyl-5-nitrothiazole is primarily attributed to its ability to interact with various molecular targets. For instance, its antitubercular activity is linked to its interaction with the KasA protein of Mycobacterium tuberculosis, inhibiting the synthesis of mycolic acids essential for bacterial cell wall integrity . The compound’s antimicrobial properties are due to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes.

Comparison with Similar Compounds

Uniqueness: 2-Hydrazinyl-5-nitrothiazole is unique due to its specific combination of the hydrazinyl and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific desired properties.

Properties

IUPAC Name

(5-nitro-1,3-thiazol-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2S/c4-6-3-5-1-2(10-3)7(8)9/h1H,4H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFVSOCSUVIZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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